Oxirane, [(2,3-dimethylphenoxy)methyl]-, (2S)-
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Overview
Description
Oxirane, [(2,3-dimethylphenoxy)methyl]-, (2S)- is an organic compound with the molecular formula C11H14O2. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is characterized by the presence of a 2,3-dimethylphenoxy group attached to the oxirane ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxirane, [(2,3-dimethylphenoxy)methyl]-, (2S)- can be synthesized through several methods. One common method involves the reaction of 2,3-dimethylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.
Industrial Production Methods
In industrial settings, the production of Oxirane, [(2,3-dimethylphenoxy)methyl]-, (2S)- typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of catalysts and controlled temperature and pressure conditions to enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxirane, [(2,3-dimethylphenoxy)methyl]-, (2S)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to an alcohol.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Oxirane, [(2,3-dimethylphenoxy)methyl]-, (2S)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Oxirane, [(2,3-dimethylphenoxy)methyl]-, (2S)- involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules. This reactivity is exploited in various chemical reactions and applications. The compound can also interact with enzymes and other proteins, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Oxirane, 2,3-dimethyl-
- Oxirane, 2-[(3,5-dimethylphenoxy)methyl]-
- Oxirane, 2-[(2,4-dimethylphenoxy)methyl]-
Uniqueness
Oxirane, [(2,3-dimethylphenoxy)methyl]-, (2S)- is unique due to the specific positioning of the 2,3-dimethylphenoxy group, which imparts distinct chemical and physical properties. This structural feature influences its reactivity and interactions with other molecules, making it valuable in various research and industrial applications.
Properties
CAS No. |
256372-73-3 |
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Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(2S)-2-[(2,3-dimethylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C11H14O2/c1-8-4-3-5-11(9(8)2)13-7-10-6-12-10/h3-5,10H,6-7H2,1-2H3/t10-/m0/s1 |
InChI Key |
RWBSWKZPQXYNNO-JTQLQIEISA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)OC[C@@H]2CO2)C |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2CO2)C |
Origin of Product |
United States |
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